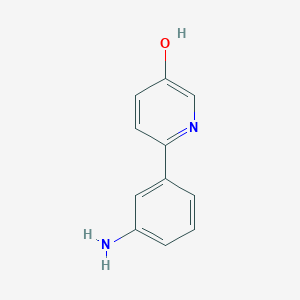

6-(3-Aminophenyl)pyridin-3-ol

Description

Properties

IUPAC Name |

6-(3-aminophenyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c12-9-3-1-2-8(6-9)11-5-4-10(14)7-13-11/h1-7,14H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONYIXYAWIYIIAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=NC=C(C=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80692407 | |

| Record name | 6-(3-Aminophenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80692407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261957-81-6 | |

| Record name | 6-(3-Aminophenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80692407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 3 Aminophenyl Pyridin 3 Ol and Analogues

Established Synthetic Pathways to the 6-Arylpyridin-3-ol Core Structure

The construction of the 6-arylpyridin-3-ol scaffold is a multi-step process that hinges on the successful formation of the pyridine (B92270) ring, the introduction of the aryl substituent at the C-6 position, and the installation of the hydroxyl group at the C-3 position. One notable and direct method involves the oxidative rearrangement of (5-arylfurfuryl)amines, which provides the desired arylpyridol core in good to high yields and is suitable for gram-scale preparation. researchgate.netresearchgate.net However, a more modular approach typically involves building the molecule through sequential carbon-carbon bond formation and functional group installation.

Strategies for Carbon-Carbon Bond Formation at the Pyridine C-6 Position

The key step in assembling the 6-arylpyridine core is the formation of the C-C bond between the pyridine C-6 carbon and the phenyl ring. Palladium-catalyzed cross-coupling reactions are the most prevalent and versatile methods for this transformation, typically starting from a 6-halopyridine derivative.

Key cross-coupling reactions include:

Suzuki-Miyaura Coupling: This reaction is widely used due to the stability and commercial availability of boronic acids and the generally mild reaction conditions. organic-chemistry.org A 6-halopyridin-3-ol (or a protected version) is coupled with an appropriately substituted phenylboronic acid in the presence of a palladium catalyst and a base. nih.govdaneshyari.com

Stille Coupling: This method involves the coupling of a 6-halopyridine with an organotin reagent (organostannane). wikipedia.orgorganic-chemistry.org While effective and tolerant of many functional groups, the toxicity of tin compounds is a significant drawback. organic-chemistry.orglibretexts.org

Negishi Coupling: This reaction utilizes highly reactive organozinc reagents, which can be coupled with 6-halopyridines. wikipedia.orgorganic-chemistry.org The reaction is known for its high yields and tolerance of functional groups, though the organozinc reagents are sensitive to air and moisture. orgsyn.orgyoutube.com

| Coupling Reaction | Arylmetal Reagent | Typical Catalyst/Ligand | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Stable, non-toxic reagents; mild conditions. organic-chemistry.org | Base-sensitive substrates can be problematic. |

| Stille | Ar-Sn(Alkyl)₃ | Pd(PPh₃)₄ | Air and moisture stable reagents; broad scope. wikipedia.org | High toxicity of organotin compounds. libretexts.org |

| Negishi | Ar-ZnX | Pd(dppf)Cl₂, Ni(acac)₂ | High reactivity and yields. organic-chemistry.org | Moisture and air sensitivity of organozinc reagents. youtube.com |

Introduction of the Aminophenyl Moiety

The 3-aminophenyl group can be incorporated either directly or through a "masked" functional group strategy.

Direct Incorporation: This approach utilizes a Suzuki or other cross-coupling reaction with a phenyl reagent that already contains the amino group, which must be protected. For example, 3-((tert-butoxycarbonyl)amino)phenylboronic acid can be coupled with a 6-halopyridine precursor. The protecting group is then removed in a final step.

Indirect Incorporation via Nitro Group Reduction: A more common and robust strategy involves first introducing a 3-nitrophenyl group. researchgate.net For instance, 3-nitrophenylboronic acid is coupled to the 6-halopyridine. The nitro group, being a stable and electron-withdrawing group, is well-tolerated in many coupling reactions. Subsequently, the nitro group is reduced to the desired amine. This functional group interconversion is typically achieved with high efficiency using methods such as:

Catalytic hydrogenation (e.g., H₂, Pd/C)

Metal-acid reduction (e.g., SnCl₂, Fe, or Zn in acidic medium)

This two-step sequence of C-C coupling followed by reduction is a reliable method for accessing the aminophenyl moiety while avoiding potential side reactions associated with a free amino group during the coupling step.

Hydroxylation Strategies for the Pyridine C-3 Position

Introducing a hydroxyl group at the electron-deficient C-3 position of the pyridine ring is a significant synthetic challenge. nih.gov While classical methods can be cumbersome, modern photochemical techniques have provided an elegant solution.

A highly effective strategy involves the photochemical valence isomerization of a pyridine N-oxide precursor. nih.govnovartis.com In this process, the corresponding 6-arylpyridine is first oxidized to its N-oxide using an oxidant like m-CPBA. Irradiation of the 6-arylpyridine N-oxide with UV light (e.g., 254 nm) induces a rearrangement cascade, leading to the selective formation of the 3-hydroxy derivative. nih.gov This metal-free transformation is noted for its operational simplicity and compatibility with a diverse array of functional groups. novartis.com

Functional Group Interconversions and Protective Group Chemistry in Synthesis

The synthesis of a multifunctional molecule like 6-(3-aminophenyl)pyridin-3-ol necessitates the use of protecting groups to ensure chemoselectivity. organic-chemistry.orgwikipedia.org Both the amino and hydroxyl groups are reactive and can interfere with synthetic steps like metal-catalyzed cross-coupling. jocpr.com

Protection of the Amino Group: The nucleophilic aniline-type amino group must often be protected to prevent side reactions such as N-arylation during palladium-catalyzed coupling. Common protecting groups include the tert-butoxycarbonyl (Boc) group, which is introduced using Boc-anhydride and removed with acid (e.g., TFA), and the acetyl (Ac) group. wikipedia.orglibretexts.org

Protection of the Hydroxyl Group: The acidic proton of the pyridin-3-ol can interfere with organometallic reagents used in cross-coupling reactions. Therefore, it is typically protected as an ether, such as a benzyl (B1604629) (Bn) ether or a silyl (B83357) ether (e.g., TBDMS). Benzyl ethers are stable but can be removed under hydrogenolysis conditions, while silyl ethers are easily cleaved using fluoride (B91410) sources like TBAF. nih.gov

Key Functional Group Interconversion (FGI): As mentioned in section 2.1.2, the most critical FGI in many synthetic routes to the target compound is the reduction of a nitro group to a primary amine. This transformation is a cornerstone of aromatic amine synthesis.

| Functional Group | Protecting Group | Introduction Reagent | Removal Conditions |

|---|---|---|---|

| Amino (-NH₂) | Boc (tert-butoxycarbonyl) | (Boc)₂O | Acid (e.g., TFA, HCl) |

| Amino (-NH₂) | Cbz (Carboxybenzyl) | Cbz-Cl | Hydrogenolysis (H₂, Pd/C) |

| Hydroxyl (-OH) | Bn (Benzyl) | BnBr, Base | Hydrogenolysis (H₂, Pd/C) |

| Hydroxyl (-OH) | TBDMS (tert-butyldimethylsilyl) | TBDMS-Cl, Imidazole | Fluoride ion (e.g., TBAF) |

Novel Synthetic Routes and Methodological Advancements

Recent advances in synthetic methodology have provided more efficient and atom-economical routes to the 6-arylpyridin-3-ol core.

Oxidative Rearrangement of Furfurylamines: A notable innovation is the direct synthesis of 6-arylpyridin-3-ols from (5-arylfurfuryl)amines. researchgate.net This method involves an oxidative rearrangement that constructs the pyridinol ring system in a single, efficient step, bypassing the need for sequential C-C coupling and hydroxylation.

Direct C-H Arylation: As an alternative to traditional cross-coupling reactions that require pre-halogenation of the pyridine ring, direct C-H arylation has emerged as a powerful tool. nih.gov These methods, often catalyzed by palladium, allow for the direct coupling of a C-H bond on the pyridine ring with an aryl halide. acs.org Achieving high regioselectivity for the C-6 position can be challenging but offers a more streamlined and environmentally friendly synthetic route. scispace.comnih.gov

Chemo-, Regio-, and Stereoselectivity Considerations in Synthetic Design

The successful synthesis of this compound requires careful control over selectivity at multiple stages.

Regioselectivity: This is a paramount consideration.

In C-C bond formation, the reaction must be directed to the C-6 position of the pyridine ring. When using a dihalopyridine, the relative reactivity of the halogenated positions (e.g., C-2 vs. C-6) must be controlled, often through the choice of catalyst and ligands. orgsyn.org In direct C-H arylation, electronic and steric factors guide the reaction to a specific C-H bond, and achieving C-6 selectivity over the more electronically activated C-2 and C-4 positions requires specific directing group strategies or catalyst control. scispace.comfrontiersin.org

For hydroxylation, the photochemical N-oxide rearrangement shows remarkable regioselectivity for the C-3 position. nih.gov

Chemoselectivity: With three distinct functional groups (pyridine nitrogen, hydroxyl, and primary amine), chemoselectivity is crucial. The pyridine nitrogen can coordinate to metal catalysts, potentially inhibiting their activity. acs.org The hydroxyl and amino groups can undergo undesired side reactions (O-arylation, N-arylation) during cross-coupling if left unprotected. The strategic use of protecting groups, as detailed in section 2.2, is the primary method for overcoming these chemoselectivity challenges.

Stereoselectivity: For the parent compound this compound, which is achiral, stereoselectivity is not a factor. However, should chiral centers be introduced into analogues (e.g., on substituents on the pyridine or phenyl ring), the design of the synthesis would need to incorporate asymmetric methods to control the stereochemical outcome.

Chemical Reactivity and Transformation Mechanisms of 6 3 Aminophenyl Pyridin 3 Ol

Reactivity of the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center. Consequently, it readily participates in reactions with electrophiles.

N-Alkylation and N-Acylation: The pyridine nitrogen can be alkylated by reacting 6-(3-aminophenyl)pyridin-3-ol with alkyl halides. nih.govfabad.org.tr This reaction typically proceeds via an SN2 mechanism, leading to the formation of a pyridinium (B92312) salt. Similarly, acylation with acyl halides or anhydrides yields the corresponding N-acylpyridinium salt. The quaternization of the nitrogen atom significantly alters the electronic properties of the pyridine ring, making it more susceptible to nucleophilic attack.

N-Oxide Formation: Treatment of this compound with oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), can lead to the formation of the corresponding pyridine N-oxide. This transformation increases the electron density of the pyridine ring, particularly at the 2- and 4-positions, thereby facilitating electrophilic substitution reactions that are otherwise difficult to achieve on a pyridine ring.

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is acidic and can be deprotonated by a base to form a phenoxide ion. This enhances its nucleophilicity, enabling a variety of substitution reactions at the oxygen atom.

O-Alkylation and O-Acylation: The phenoxide, generated by treating the parent compound with a suitable base, can react with alkylating agents like alkyl halides or sulfates to form ethers (Williamson ether synthesis). Similarly, reaction with acylating agents such as acyl chlorides or anhydrides yields the corresponding esters. semanticscholar.org

| Reaction | Reagent | Product |

| O-Alkylation | Alkyl Halide (R-X) | 6-(3-Aminophenyl)-3-(alkoxy)pyridine |

| O-Acylation | Acyl Halide (RCOCl) | 6-(3-Aminophenyl)pyridin-3-yl acetate |

Transformations at the Aromatic Amino Group

The primary aromatic amino group on the phenyl ring is a versatile functional handle for a wide array of chemical modifications.

Amide Formation: The amino group readily reacts with carboxylic acids, acyl chlorides, or anhydrides to form the corresponding amides. frontiersin.org This reaction is fundamental in peptide synthesis and for introducing various functional moieties to the molecule.

Diazotization and Subsequent Reactions: A key transformation of the aromatic amino group is its conversion to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. Pyridine-3-diazonium salts are relatively stable compared to their 2- and 4-isomers. mdpi.com These diazonium salts are valuable intermediates that can undergo a variety of subsequent reactions, including:

Sandmeyer Reaction: The diazonium group can be replaced by a halide (Cl, Br) or cyanide (CN) using the corresponding copper(I) salt as a catalyst. fabad.org.tr

Schiemann Reaction: Replacement of the diazonium group with fluorine can be achieved using fluoroboric acid.

Hydrolysis: Heating the diazonium salt in an aqueous solution leads to the formation of the corresponding phenol.

| Reaction | Reagent(s) | Product |

| Amide Formation | R-COCl | N-(3-(5-hydroxypyridin-2-yl)phenyl)acetamide |

| Diazotization | NaNO₂, HCl (0-5 °C) | 3-(5-hydroxypyridin-2-yl)benzenediazonium chloride |

| Sandmeyer (Halogenation) | CuX (X = Cl, Br) | 6-(3-halophenyl)pyridin-3-ol |

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine and Phenyl Rings

The electronic nature of the two aromatic rings in this compound dictates their susceptibility to electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. However, the presence of the electron-donating hydroxyl group at the 3-position can facilitate electrophilic substitution, directing incoming electrophiles primarily to the 2- and 4-positions. The phenyl ring, activated by the amino group (an ortho-, para-director), is more susceptible to electrophilic substitution. Therefore, reactions like halogenation (e.g., bromination) are expected to occur preferentially on the phenyl ring at positions ortho and para to the amino group. nih.govresearchgate.net

Nucleophilic Aromatic Substitution: The pyridine ring, being electron-deficient, is more prone to nucleophilic aromatic substitution, especially when activated by an electron-withdrawing group or when a good leaving group is present. The phenyl ring is generally resistant to nucleophilic attack unless activated by strong electron-withdrawing groups.

Formation of Derived Heterocyclic Systems and Fused Architectures

The presence of adjacent amino and hydroxyl functionalities, or the potential to introduce them, makes this compound a valuable precursor for the synthesis of various fused heterocyclic systems. These reactions often proceed via intramolecular cyclization.

Oxazolo[5,4-b]pyridines: The reaction of 3-aminopyridin-2-ols with carboxylic acids or their derivatives can lead to the formation of oxazolo[5,4-b]pyridine (B1602731) systems. wikipedia.orgbohrium.com This typically involves an initial acylation of the amino group followed by a cyclization-dehydration step.

Thiazolo[5,4-b]pyridines: Similarly, thiazolo[5,4-b]pyridines can be synthesized from 3-aminopyridin-2-thiols or by reacting 2-chloro-3-aminopyridines with a sulfur source, followed by cyclization. ias.ac.in

Imidazo[4,5-b]pyridines: Condensation of 2,3-diaminopyridine (B105623) derivatives with aldehydes or carboxylic acids is a common method for constructing the imidazo[4,5-b]pyridine core. nih.govchemimpex.com While the starting material is not a diamine, the amino group can be introduced or modified to facilitate this type of cyclization.

Pictet-Spengler Reaction: The Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure, is a powerful tool for synthesizing tetrahydroisoquinolines and related structures. wikipedia.org While not directly applicable to this compound in its native form, derivatization of the amino group to introduce a β-arylethylamine moiety could enable the synthesis of complex fused systems.

Mechanistic Insights into Key Chemical Transformations

The reactions of this compound are governed by fundamental mechanistic principles of organic chemistry.

Electrophilic Aromatic Substitution: The mechanism involves the attack of an electrophile on the electron-rich aromatic ring (phenyl or activated pyridine) to form a resonance-stabilized carbocation intermediate (arenium ion or sigma complex). Subsequent deprotonation restores the aromaticity of the ring. The regioselectivity is determined by the directing effects of the existing substituents (amino and hydroxyl groups). researchgate.net

Nucleophilic Aromatic Substitution: On the pyridine ring, this reaction typically proceeds through an addition-elimination mechanism. A nucleophile attacks an electron-deficient carbon atom, forming a Meisenheimer-like intermediate. The departure of a leaving group then re-establishes the aromaticity.

Cyclization Reactions: The formation of fused heterocyclic systems generally involves an initial intermolecular reaction (e.g., acylation or condensation) to form a precursor, followed by an intramolecular nucleophilic attack. For instance, in the formation of an oxazolopyridine, the nitrogen of the acylated amino group could attack the carbon bearing the hydroxyl group (or vice-versa, depending on the specific reaction conditions and intermediates), followed by dehydration to yield the fused aromatic system.

Advanced Spectroscopic and Structural Elucidation Techniques

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 6-(3-Aminophenyl)pyridin-3-ol. Analysis of ¹H and ¹³C NMR spectra, along with advanced 2D NMR experiments, would allow for the unambiguous assignment of all proton and carbon signals.

The expected ¹H NMR spectrum in a solvent like DMSO-d₆ would show distinct signals for the aromatic protons on both the pyridine (B92270) and phenyl rings. The protons on the pyridine ring are expected to appear at different chemical shifts due to the electronic effects of the hydroxyl group, the nitrogen heteroatom, and the aminophenyl substituent. Similarly, the four protons of the 3-aminophenyl group would present a characteristic splitting pattern. The protons of the amine (-NH₂) and hydroxyl (-OH) groups would typically appear as broad singlets, and their chemical shifts can be concentration and temperature dependent.

The ¹³C NMR spectrum would complement the proton data, showing 11 distinct signals for the 11 carbon atoms in the molecule, assuming no accidental overlap. The chemical shifts would reflect the electronic environment of each carbon, with carbons attached to heteroatoms (C-O and C-N) and those within the pyridine ring showing characteristic downfield shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Predicted values are based on the analysis of similar compounds and standard chemical shift increments.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Pyridine-H | 7.0 - 8.5 | 110 - 155 | Specific shifts depend on position relative to N and substituents. |

| Phenyl-H | 6.5 - 7.5 | 115 - 150 | Splitting patterns would reveal substitution pattern. |

| -OH | 9.0 - 10.0 | N/A | Broad singlet, position is solvent dependent. |

| -NH₂ | 5.0 - 6.0 | N/A | Broad singlet, position is solvent dependent. |

To confirm the precise connectivity, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, establishing which protons are adjacent on the aromatic rings. For instance, it would show correlations between H-4 and H-5 on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to, allowing for definitive assignment of the carbon skeleton based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds away). mdpi.com It is crucial for connecting the two aromatic rings, for example, by showing a correlation from the protons on the aminophenyl ring to the C-6 carbon of the pyridine ring. mdpi.com

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

For this compound (C₁₁H₁₀N₂O), high-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺). The expected exact mass for [M+H]⁺ is 187.0866.

Electron Ionization (EI) mass spectrometry would induce fragmentation of the molecule. The resulting mass spectrum would show a molecular ion peak and several fragment ion peaks. The fragmentation pathway can be predicted based on the structure. Key fragmentation events would likely include:

Cleavage of the C-C bond between the pyridine and phenyl rings, leading to fragments corresponding to each ring system.

Loss of small, stable neutral molecules such as HCN or CO from the pyridine ring structure.

Fragmentation characteristic of the aminophenyl moiety.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Notes |

|---|---|---|

| 186 | [C₁₁H₁₀N₂O]⁺ | Molecular Ion (M⁺) |

| 157 | [M - CHO]⁺ | Loss of a formyl radical from the hydroxypyridine ring. |

| 93 | [C₆H₇N]⁺ | Fragment corresponding to the aminophenyl cation radical. |

| 94 | [C₅H₄NO]⁺ | Fragment corresponding to the hydroxypyridine radical after cleavage. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bonding Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. The IR spectrum of this compound would be dominated by absorptions corresponding to the O-H, N-H, and aromatic C-H stretching vibrations.

O-H stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl group, with the broadening caused by hydrogen bonding.

N-H stretch: The primary amine (-NH₂) group will typically show two sharp to medium bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching modes.

Aromatic C-H stretch: Signals for the stretching of C-H bonds on the aromatic rings typically appear just above 3000 cm⁻¹.

C=C and C=N stretches: The fingerprint region (below 1650 cm⁻¹) will contain a series of sharp absorption bands between 1400-1620 cm⁻¹ corresponding to the stretching vibrations of the C=C bonds in the phenyl ring and the C=C/C=N bonds in the pyridine ring.

C-O and C-N stretches: These will appear as strong bands in the 1000-1300 cm⁻¹ region.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings, which are often weak in the IR spectrum.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| O-H | Stretch, H-bonded | 3200 - 3600 (broad) |

| N-H | Stretch (asymmetric & symmetric) | 3300 - 3500 (two bands) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic C=C / C=N | Ring Stretch | 1400 - 1620 |

| C-O | Stretch | 1200 - 1300 |

| C-N | Stretch | 1250 - 1350 |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Studies

UV-Visible spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum provides information about the extent of conjugation in the molecule. Given its structure, which features two connected aromatic rings, this compound is expected to be a strong chromophore.

The UV-Vis spectrum, likely recorded in a solvent such as ethanol (B145695) or methanol, would be expected to show intense absorption bands in the UV region. These absorptions are primarily due to:

π → π* transitions: These high-intensity absorptions arise from the promotion of electrons from bonding (π) to anti-bonding (π*) molecular orbitals within the conjugated aromatic system. Multiple bands may be observed corresponding to the different electronic transitions of the phenyl and pyridine ring systems.

n → π* transitions: These lower-intensity absorptions involve the promotion of non-bonding electrons (from the lone pairs on the nitrogen and oxygen atoms) to anti-bonding (π) orbitals. These transitions are often observed as shoulders on the more intense π → π bands. researchgate.net

The position of the maximum absorbance (λ_max) is sensitive to solvent polarity and pH, as protonation of the amino or pyridine nitrogen atoms, or deprotonation of the hydroxyl group, would alter the electronic structure of the molecule.

X-ray Crystallography for Solid-State Structural Determination

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the definitive, unambiguous three-dimensional structure of the molecule in the solid state. This technique would yield precise data on:

Bond lengths and angles: Confirming the geometry of the pyridine and phenyl rings and the C-C bond connecting them.

Conformation: Determining the dihedral angle between the planes of the two aromatic rings.

Intermolecular interactions: The presence of both a hydrogen bond donor (-OH, -NH₂) and acceptor (pyridine N) makes strong intermolecular hydrogen bonding highly likely. X-ray analysis would reveal how molecules pack in the crystal lattice, potentially forming dimers, chains, or more complex networks. nih.govresearchgate.net This information is crucial for understanding the compound's physical properties, such as melting point and solubility.

Other Advanced Spectroscopic Probes for Molecular Environment Studies

Beyond the core techniques, fluorescence spectroscopy could offer further insights. Many aminopyridine derivatives are known to be fluorescent. mdpi.comsciforum.net The extended conjugated system in this compound suggests it may also exhibit fluorescence upon excitation at an appropriate UV wavelength.

A fluorescence spectroscopy study would involve measuring the excitation and emission spectra. The emission maximum and the fluorescence quantum yield (a measure of emission efficiency) would characterize the compound's photophysical properties. These properties are often highly sensitive to the local molecular environment, such as solvent polarity, viscosity, and the presence of quenchers, making the compound a potential candidate for use as a fluorescent probe. researchgate.net

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and optimized geometry of molecules. A typical DFT study on 6-(3-Aminophenyl)pyridin-3-ol would involve calculations using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to find the molecule's lowest energy conformation.

This process yields crucial data on bond lengths, bond angles, and dihedral angles. For instance, the calculations would reveal the precise spatial arrangement of the aminophenyl and pyridinol rings relative to each other. The optimized geometry is the foundation for all other computational predictions, ensuring they are based on the most stable molecular structure. These studies often find that such bicyclic aromatic systems have non-planar arrangements to minimize steric hindrance, with specific dihedral angles defining the twist between the phenyl and pyridine (B92270) rings.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For a molecule like this compound, the distribution of the HOMO and LUMO electron densities would be analyzed. It is expected that the HOMO would be localized primarily on the electron-rich aminophenyl ring, while the LUMO might be distributed more across the electron-deficient pyridine ring.

Interactive Data Table: Hypothetical Frontier Molecular Orbital Data Note: The following data are illustrative examples and not from actual published research on this specific compound.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions and Recognition

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. Regions of negative electrostatic potential (typically colored red or orange) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.

For this compound, an MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group, indicating these are sites for hydrogen bonding or protonation. The amino group would also influence the potential map. Such maps are invaluable for predicting how the molecule will interact with other molecules, such as biological receptors or other reactants.

Global and Local Reactivity Descriptors (e.g., Electronegativity, Chemical Hardness, Local Fukui Functions)

From the HOMO and LUMO energies derived from DFT calculations, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:

Electronegativity (χ): Measures the molecule's ability to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness; softer molecules are more reactive.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

In addition to these global descriptors, local reactivity can be predicted using Fukui functions. These functions identify which atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack, providing a more detailed picture of its reactivity.

Interactive Data Table: Hypothetical Global Reactivity Descriptors Note: The following data are illustrative examples and not from actual published research on this specific compound.

Spectroscopic Property Predictions via Computational Methods

Computational methods, particularly Time-Dependent DFT (TD-DFT), are widely used to predict spectroscopic properties, which can then be compared with experimental data for validation. For this compound, these calculations can predict:

UV-Vis Spectra: By calculating the energies of electronic transitions between molecular orbitals, the absorption maxima (λmax) can be predicted.

Infrared (IR) and Raman Spectra: The vibrational frequencies corresponding to different functional groups in the molecule can be calculated. These theoretical spectra can aid in the assignment of experimental vibrational bands.

NMR Spectra: The chemical shifts (δ) for 1H and 13C atoms can be computed, providing a theoretical counterpart to experimental NMR data.

These predictions are crucial for confirming the structure of a synthesized compound and for interpreting its spectroscopic characterization.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating potential reaction mechanisms. For a molecule like this compound, which can act as an intermediate in the synthesis of more complex molecules, DFT can be used to model reaction pathways.

This involves calculating the energies of reactants, transition states, intermediates, and products. By mapping out the potential energy surface, the most energetically favorable reaction pathway can be identified. This provides insights into reaction kinetics and thermodynamics, helping to explain why certain products are formed and allowing for the optimization of reaction conditions. For example, modeling could elucidate the mechanism of electrophilic substitution on either the phenyl or pyridine ring.

Applications and Potential in Advanced Chemical Fields

Coordination Chemistry: Ligand Design for Metal Complexes

There is currently no specific information available in the scientific literature regarding the use of 6-(3-Aminophenyl)pyridin-3-ol in ligand design for metal complexes.

Exploration of Metal-Ligand Binding Modes and Stoichiometries

No research data detailing the metal-ligand binding modes and stoichiometries for complexes involving this compound could be identified.

Catalytic Applications of Derived Coordination Complexes

There are no documented studies on the catalytic applications of coordination complexes derived from this compound.

Materials Science: Precursors for Polymeric Architectures and Advanced Functional Materials

Specific research on the application of this compound as a precursor for polymeric architectures and advanced functional materials is not available in the current body of scientific literature.

Integration into Polymer Backbones

No studies have been found that describe the integration of this compound into polymer backbones.

Development of Functional Coatings and Films

Information regarding the development of functional coatings and films using this compound is not present in the available research.

Analytical Chemistry: Development of Chemical Sensing Probes and Detection Methodologies

There is no available research detailing the use of this compound in the development of chemical sensing probes or detection methodologies.

Organic Synthesis: Building Block for Complex Fine Chemicals and Novel Molecular Architectures

The compound this compound is a bifunctional molecule that holds significant promise as a versatile building block in the field of organic synthesis. Its unique structure, featuring a pyridin-3-ol moiety attached to a 3-aminophenyl ring, provides multiple reactive sites for the construction of complex fine chemicals and the development of novel molecular architectures. The strategic placement of the hydroxyl (-OH) group on the pyridine (B92270) ring and the amino (-NH2) group on the phenyl ring allows for a wide range of chemical transformations, making it a valuable precursor for diverse molecular scaffolds.

The utility of substituted aminopyridinols in synthesizing biologically active molecules is well-established. chemimpex.com The amino and hydroxyl functional groups are key to its reactivity, enabling it to participate in various chemical reactions for creating heterocycles and other complex structures. chemimpex.com The presence of the aminophenyl group in this compound introduces further possibilities for synthetic elaboration. The primary aromatic amine can undergo a variety of classical reactions, including diazotization, acylation, alkylation, and condensation reactions. These transformations are fundamental in synthesizing a broad spectrum of fine chemicals, including pharmaceutical intermediates and specialty dyes.

Moreover, the hydroxyl group on the pyridine ring behaves similarly to a phenol, allowing for reactions such as etherification and esterification. The pyridine nitrogen atom itself can be quaternized or oxidized, adding another layer of synthetic versatility. The combination of these functional groups in a single molecule allows for stepwise or orthogonal chemical modifications, enabling the controlled and precise assembly of intricate molecular designs.

The rigid structure imparted by the two aromatic rings makes this compound an excellent candidate for constructing novel molecular architectures. It can serve as a monomer unit in the synthesis of advanced polymers, such as polyamides, polyimides, or polybenzoxazoles, which are known for their high thermal stability and mechanical strength. The defined geometry of the molecule can also be exploited in the design of macrocycles and supramolecular assemblies. Furthermore, its ability to act as a ligand for metal complexes highlights its potential significance in coordination chemistry and catalysis. chemimpex.com

Below is a table summarizing the potential synthetic transformations and applications of this compound as a building block.

| Functional Group | Potential Reaction Type | Resulting Structure / Application |

| Amino Group (-NH2) | Diazotization followed by substitution | Introduction of various functional groups (e.g., -F, -Cl, -Br, -CN, -OH) |

| Acylation | Formation of amides, leading to polymers or pharmaceutical scaffolds | |

| Reductive Amination | Synthesis of secondary or tertiary amines | |

| Condensation Reactions | Formation of Schiff bases, precursors to heterocyclic systems | |

| Hydroxyl Group (-OH) | Etherification (e.g., Williamson ether synthesis) | Creation of ether linkages for polymers or modified ligands |

| Esterification | Formation of ester derivatives | |

| O-Alkylation / O-Arylation | Attachment of various side chains to modify solubility and electronic properties | |

| Pyridine Ring | N-Quaternization | Formation of pyridinium (B92312) salts, altering solubility and electronic properties |

| Metal Coordination | Acts as a ligand for creating metal-organic frameworks (MOFs) or catalysts | |

| Entire Molecule | Polycondensation / Polymerization | Serves as a monomer for high-performance polymers |

Electrochemical Properties and Applications in Chemical Systems

The electrochemical properties of this compound are anticipated to be rich and complex due to the presence of multiple electroactive moieties within its structure, namely the aminophenyl and pyridinol groups. While specific experimental voltammetric data for this exact compound is not extensively detailed in the cited literature, its behavior can be predicted based on the well-understood electrochemical characteristics of aromatic amines and phenolic compounds.

The 3-aminophenyl group is expected to be readily oxidizable. Aromatic amines typically undergo a one-electron, one-proton oxidation process to form a radical cation, which can then undergo further reactions, such as dimerization or polymerization. This process of electropolymerization can lead to the formation of a conductive or semiconductive polymer film on the electrode surface. Such films are of significant interest for applications in sensors, corrosion protection, and electronic devices.

Similarly, the pyridin-3-ol moiety, which has phenolic character, is also electrochemically active. Phenolic compounds can be oxidized to form phenoxy radicals. The subsequent coupling of these radicals can also lead to the formation of polymeric films. The presence of both an amino and a hydroxyl group in this compound suggests that it could undergo intramolecular electronic interactions that influence its redox potentials and the properties of any resulting polymeric material. The oxidation potential would likely be sensitive to the pH of the electrochemical medium, as protons are involved in the redox reactions of both functional groups.

The combination of these electroactive groups makes this compound a promising candidate for several electrochemical applications. Its ability to form stable, adherent polymer films could be harnessed for the development of chemically modified electrodes. These electrodes could function as sensors for detecting various analytes, where the polymer film acts as a pre-concentration and recognition layer. Furthermore, the redox activity of the compound suggests potential applications as a redox mediator in bio-electrochemical systems or as an electrocatalyst for various chemical reactions. The conjugated nature of the molecule could also impart interesting electrochromic properties, where the color of the material changes upon the application of an electrical potential.

The potential electrochemical characteristics and applications are outlined in the table below.

| Electrochemical Characteristic | Underlying Functional Group(s) | Potential Application |

| Irreversible Oxidation | Amino (-NH2) and Hydroxyl (-OH) groups | Electropolymerization to form functional films |

| Film Formation | Radical coupling of oxidized species | Development of chemically modified electrodes |

| pH-Dependent Redox Behavior | Both Amino and Hydroxyl groups | Use in pH sensors or pH-switchable systems |

| Redox Mediation | Reversible or quasi-reversible redox couples | Electron transfer mediator in biosensors or biofuel cells |

| Electrocatalysis | Adsorbed molecule or resulting polymer film | Catalysis of specific electrochemical reactions |

| Electrochromism | Changes in electronic conjugation upon oxidation/reduction | Smart windows, displays, and optical switches |

Further experimental investigation, such as cyclic voltammetry and spectroelectrochemistry, would be necessary to fully elucidate the electrochemical behavior of this compound and validate its potential in these advanced applications.

Challenges and Future Research Directions

Development of More Sustainable and Efficient Synthetic Routes

The synthesis of pyridine (B92270) derivatives is a cornerstone of medicinal and materials chemistry. nih.gov For 6-(3-Aminophenyl)pyridin-3-ol, the development of sustainable and efficient synthetic methodologies is a critical first step. Traditional synthetic routes often involve multi-step processes with harsh reaction conditions, leading to significant waste generation and high energy consumption. Future research should focus on the principles of green chemistry to overcome these limitations. nih.gov

Key areas for advancement include:

Catalysis: The exploration of novel catalysts, such as magnesium oxide nanoparticles, has shown promise in accelerating reaction times and increasing yields in the synthesis of related pyridine derivatives. frontiersin.org Similar strategies could be adapted for the synthesis of this compound.

One-Pot Reactions: Designing multi-component, one-pot reactions can significantly improve efficiency by reducing the number of isolation and purification steps. nih.gov

Alternative Solvents and Energy Sources: The use of environmentally benign solvents and energy sources, such as microwave or ultrasonic irradiation, can contribute to more sustainable synthetic protocols. nih.gov

| Synthetic Strategy | Potential Advantages |

| Novel Catalysis | Increased reaction rates, higher yields, milder reaction conditions |

| One-Pot Reactions | Reduced waste, time and resource efficiency |

| Green Solvents/Energy | Lower environmental impact, improved safety |

Exploration of Novel Reactivity Patterns and Chemical Transformations

The inherent chemical functionalities of this compound—the amino group, the hydroxyl group, and the pyridine ring—provide a rich landscape for exploring novel chemical reactions. chemimpex.com Understanding the reactivity of this molecule is crucial for its application as a versatile intermediate in organic synthesis. chemimpex.com

Future research should investigate:

Functional Group Interconversion: Developing selective methods to modify the amino and hydroxyl groups to introduce new functionalities.

Cross-Coupling Reactions: Utilizing modern cross-coupling methodologies to form new carbon-carbon and carbon-heteroatom bonds at various positions on the pyridine and phenyl rings.

Cyclization Reactions: Exploring intramolecular reactions to construct novel heterocyclic systems, which are prevalent in biologically active molecules. For instance, the formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines has been used to synthesize 6-azaindoles, suggesting potential cyclization pathways for derivatives of this compound. rsc.org

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental design and accelerating the discovery process. nih.govnih.gov For this compound, computational modeling can provide valuable insights into its electronic structure, conformation, and potential interactions with biological targets.

Key areas for computational investigation include:

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to understand the molecule's electronic properties and predict its reactivity in different chemical environments. nih.gov

Molecular Docking: Simulating the binding of this compound and its derivatives to the active sites of enzymes and receptors to identify potential therapeutic targets. researchgate.net

Pharmacokinetic Property Prediction: Employing computational models to predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which is crucial for the development of new drug candidates. mdpi.com

Expansion of Applications in Emerging Chemical Technologies

The unique electronic and structural features of this compound make it a candidate for applications beyond traditional pharmaceuticals and agrochemicals. chemimpex.com Future research should explore its potential in emerging technological fields.

Potential applications to be explored:

Organic Electronics: The pyridine and aminophenyl moieties are common components in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The specific substitution pattern of this compound could be tuned to achieve desired electronic properties.

Sensors: The amino and hydroxyl groups can act as binding sites for metal ions or other analytes, making it a potential platform for the development of chemical sensors.

Coordination Chemistry: The nitrogen atom of the pyridine ring and the amino group can act as ligands for metal complexes, leading to new materials with interesting catalytic or magnetic properties. chemimpex.com

Design of Next-Generation Analogues with Tunable Chemical Properties

The core structure of this compound provides a versatile template for the design and synthesis of next-generation analogues with tailored properties. By systematically modifying the substituents on the phenyl and pyridine rings, it is possible to fine-tune the molecule's steric and electronic characteristics.

Future design strategies should focus on:

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives and evaluating their biological activity or material properties to establish clear SARs. This approach has been successfully used in the development of selective FGFR4 inhibitors based on a methylated aminopyridine scaffold. nih.gov

Bioisosteric Replacement: Replacing functional groups with others that have similar physical or chemical properties to optimize potency, selectivity, or pharmacokinetic profiles.

Fragment-Based Drug Design: Using the this compound scaffold as a starting point and combining it with other molecular fragments to design potent and selective inhibitors of therapeutic targets, as demonstrated in the development of novel FLT3 covalent inhibitors. nih.gov

The strategic design of analogues has been shown to be effective in developing compounds with specific activities, such as targeting bacterial wilt in tomatoes with pyridine-3-carboxamide (B1143946) analogs. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 6-(3-Aminophenyl)pyridin-3-ol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis of this compound can be achieved via cross-coupling reactions or functional group transformations. A common approach involves:

Buchwald-Hartwig amination to introduce the 3-aminophenyl group to the pyridine core, using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in refluxing toluene .

Hydroxylation at the 3-position via directed ortho-metalation (DoM) or oxidation of a protected precursor (e.g., benzyloxy group deprotection using H₂/Pd-C) .

Optimization involves:

- Temperature control : Higher temperatures (80–110°C) improve coupling efficiency but may degrade sensitive functional groups.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while toluene minimizes side reactions.

- Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity (>95%) .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR :

- The pyridine ring protons resonate at δ 7.5–8.5 ppm, with splitting patterns indicating substituent positions. The 3-hydroxyl group shows a broad peak at δ 9–10 ppm, while the aromatic amine protons appear at δ 5.5–6.5 ppm .

- IR Spectroscopy :

- O–H stretch (3200–3600 cm⁻¹) and N–H bend (1550–1650 cm⁻¹) confirm hydroxyl and amine groups. Pyridine ring vibrations appear at 1450–1600 cm⁻¹ .

- Mass Spectrometry (MS) :

- Molecular ion [M+H]⁺ at m/z 187.08 (calculated for C₁₁H₁₀N₂O). Fragmentation patterns (e.g., loss of –NH₂ or –OH groups) validate the structure .

Advanced Research Questions

Q. What strategies are recommended for analyzing discrepancies in biological activity data across studies involving this compound?

- Methodological Answer : Discrepancies may arise from variations in assay conditions or target specificity. Resolve conflicts via:

- Dose-response curves : Compare IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) to isolate potency differences .

- Target validation : Use knockout cell lines or competitive binding assays to confirm interactions with specific enzymes (e.g., kinase inhibition assays) .

- Meta-analysis : Pool data from multiple studies to identify trends (e.g., enhanced activity against EGFR vs. VEGFR kinases) .

Q. How can computational chemistry methods predict the interaction mechanisms of this compound with biological targets?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Dock the compound into ATP-binding pockets (e.g., EGFR kinase) to predict binding poses. Key interactions include:

- Hydrogen bonding between the 3-hydroxyl group and Thr766/Thr830 residues.

- π-π stacking of the pyridine ring with Phe699 .

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to analyze electronic properties (e.g., HOMO/LUMO energies) influencing reactivity .

- MD simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes in aqueous environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.